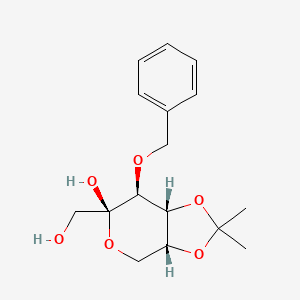
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is a complex organic compound that belongs to the class of fructopyranoses. This compound is characterized by the presence of benzyl and methylethyldiene groups attached to the fructopyranose ring. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose typically involves the protection of hydroxyl groups in the fructopyranose ring followed by selective benzylation and methylethyldiene formation. Common reagents used in these reactions include benzyl chloride, acetone, and acid catalysts. The reaction conditions often involve refluxing the mixture under an inert atmosphere to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can remove the benzyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-O-Benzyl-1,2-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-6-O-trityl-alpha-D-allofuranose
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Uniqueness
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable intermediate in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C16H22O6 |
|---|---|
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
(3aR,6R,7S,7aR)-6-(hydroxymethyl)-2,2-dimethyl-7-phenylmethoxy-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C16H22O6/c1-15(2)21-12-9-20-16(18,10-17)14(13(12)22-15)19-8-11-6-4-3-5-7-11/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+,16-/m1/s1 |
InChI-Schlüssel |
IAUQVXMYMFREHC-HGTKMLMNSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)OCC3=CC=CC=C3)(CO)O)C |
Kanonische SMILES |
CC1(OC2COC(C(C2O1)OCC3=CC=CC=C3)(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


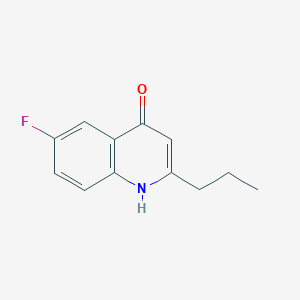
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
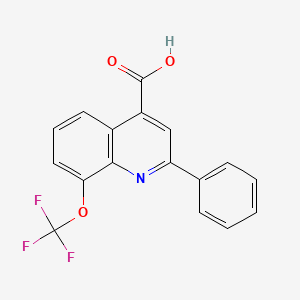


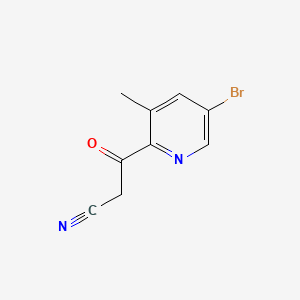

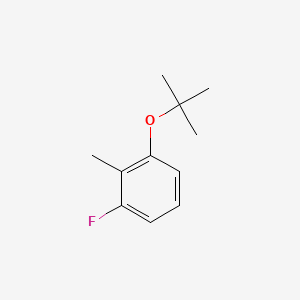
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
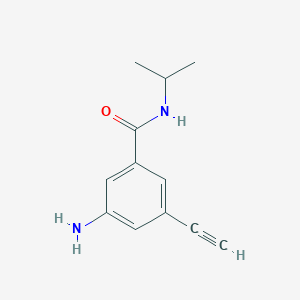
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
